molecular formula C17H15BrN4O3S2 B324334 2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

Cat. No.: B324334
M. Wt: 467.4 g/mol
InChI Key: AZATYDIKQMEXLV-UHFFFAOYSA-N
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Description

2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then further functionalized to introduce the bromine and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and the benzamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C17H15BrN4O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C17H15BrN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)12-9-7-11(8-10-12)19-16(23)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,23)(H,21,22)

InChI Key

AZATYDIKQMEXLV-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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